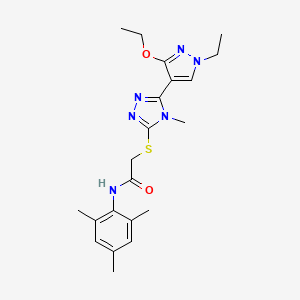

2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide

Descripción

Propiedades

IUPAC Name |

2-[[5-(3-ethoxy-1-ethylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N6O2S/c1-7-27-11-16(20(25-27)29-8-2)19-23-24-21(26(19)6)30-12-17(28)22-18-14(4)9-13(3)10-15(18)5/h9-11H,7-8,12H2,1-6H3,(H,22,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGDAZIFTJCPYMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)OCC)C2=NN=C(N2C)SCC(=O)NC3=C(C=C(C=C3C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide typically involves multiple steps:

Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring through the reaction of ethyl hydrazinecarboxylate with ethyl acetoacetate under acidic conditions.

Triazole Formation: The pyrazole derivative is then reacted with thiosemicarbazide to form the triazole ring.

Thioether Formation: The triazole compound is further reacted with mesityl chloride in the presence of a base to form the thioether linkage.

Final Coupling: The final step involves coupling the thioether with N-mesitylacetamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the mesitylacetamide moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen functionalities.

Reduction: Reduced derivatives with fewer double bonds or oxygen functionalities.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Aplicaciones Científicas De Investigación

Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure, which may interact with various biological targets.

Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

Biological Studies: It can be used as a probe to study biological pathways and mechanisms due to its ability to interact with specific enzymes or receptors.

Mecanismo De Acción

The mechanism of action of 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

Structural Diversity: The target compound differs from others by combining a pyrazole-triazole core with a mesitylacetamide group. Most analogs feature phenyl or pyridine substituents .

Synthetic Efficiency :

- Yields for similar triazole derivatives range from 75–90%, suggesting the target compound’s synthesis could follow optimized protocols .

Biological Potential: Compounds with thioether linkages (e.g., 5q in ) show antifungal activity, implying the target’s thioacetamide group may confer similar properties. The mesityl group’s steric bulk may enhance binding to hydrophobic pockets in enzymes like DprE1 or PanK, as seen in related benzamide derivatives .

Physicochemical Properties :

Actividad Biológica

The compound 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.

Chemical Structure and Properties

The compound's structure features a triazole ring fused with a pyrazole moiety, which is known to enhance biological activity through various mechanisms. The presence of the mesityl group and the thioether linkage contributes to its unique properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant anticancer properties. For instance, triazolo[3,4-b][1,3,4]thiadiazines have been shown to induce apoptosis in cancer cells by modulating key proteins involved in cell cycle regulation and apoptosis pathways.

Key Findings:

- In vitro Testing: Compounds similar to 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide have been tested against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Many derivatives displayed IC50 values in the low micromolar range, indicating potent cytotoxic effects .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2a | MCF-7 | 6.5 |

| 2b | A549 | 8.0 |

| 2c | MDA-MB-231 | 5.0 |

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Triazole derivatives are known for their effectiveness against various pathogens.

Key Findings:

- Antifungal Activity: In vitro assays against Candida species have indicated that certain triazole derivatives outperform standard antifungal treatments like ketoconazole .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 0.5 µg/mL |

| Candida glabrata | 1.0 µg/mL |

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways.

Key Findings:

- Cytokine Inhibition: Studies have shown that triazole derivatives can significantly reduce levels of TNF-alpha and IL-6 in cellular models of inflammation .

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

Q & A

Basic: What are the key synthetic pathways for 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide?

The synthesis typically involves a multi-step approach:

- Step 1: Formation of the pyrazole-triazole core via cyclocondensation of hydrazine derivatives with carbonyl-containing precursors.

- Step 2: Introduction of the thioether linkage through nucleophilic substitution between a triazole-thiol intermediate and chloroacetonitrile derivatives.

- Step 3: Alkylation or acylation to attach the mesitylacetamide group.

Key conditions include refluxing in ethanol or methanol under inert atmospheres (N₂/Ar) and microwave-assisted synthesis to accelerate reaction rates . Purification often employs recrystallization from ethanol or methanol.

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

- 1H NMR and 13C NMR: To confirm regiochemistry of triazole/pyrazole rings and substituent positions.

- IR spectroscopy: Identifies functional groups (e.g., C=O, N-H stretches in acetamide).

- LC-MS or HRMS: Validates molecular weight and purity.

- Elemental analysis: Ensures stoichiometric consistency.

Thin-layer chromatography (TLC) is used for preliminary purity assessment .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Critical parameters include:

- Temperature control: Maintaining 60–80°C during cyclocondensation to avoid side reactions.

- Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency.

- Catalysts: Use of K₂CO₃ or Et₃N to deprotonate thiol groups for thioether formation.

- Microwave-assisted synthesis: Reduces reaction time from hours to minutes (e.g., 100°C, 300 W) . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) improves purity.

Advanced: What computational methods predict the biological activity of this compound?

- PASS Online: Predicts potential biological targets (e.g., antimicrobial, anticancer) based on structural descriptors.

- Molecular docking (AutoDock Vina): Models interactions with enzymes (e.g., cytochrome P450, kinases) by analyzing binding affinities and pose validation.

- ADMET prediction (SwissADME): Evaluates pharmacokinetic properties like solubility and CYP450 inhibition .

Advanced: How do structural modifications influence bioactivity?

- Pyrazole substituents: Ethoxy and ethyl groups at position 3 enhance lipophilicity, improving membrane permeability.

- Triazole-thio linkage: Critical for hydrogen bonding with biological targets (e.g., bacterial dihydrofolate reductase).

- Mesityl group: Increases steric bulk, potentially reducing off-target interactions. Comparative studies with analogs (e.g., 3-methoxy or nitro substitutions) reveal activity trends against Gram-positive bacteria (MIC: 2–8 µg/mL) .

Advanced: What challenges exist in crystallographic analysis, and how are they addressed?

- Challenges: Crystal twinning, weak diffraction (low-resolution data), or disorder in flexible substituents.

- Solutions:

Basic: What initial biological screening assays are recommended?

- Antimicrobial activity: Broth microdilution (CLSI guidelines) against S. aureus and E. coli.

- Cytotoxicity: MTT assay on mammalian cell lines (e.g., HEK-293) to assess IC₅₀ values.

- Enzyme inhibition: Fluorometric assays for kinases or proteases (e.g., trypsin inhibition at 10 µM) .

Advanced: How to resolve data contradictions in bioactivity results?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.